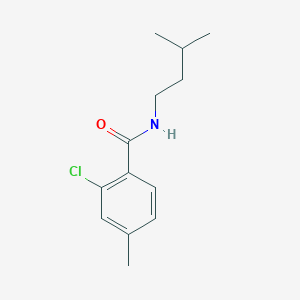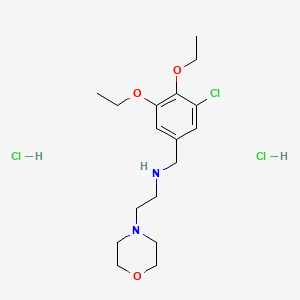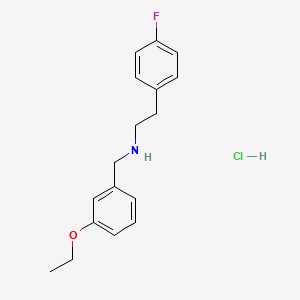![molecular formula C18H21NO3 B5418904 N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide, also known as Mephenoxalone, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is used in scientific research for its potential pharmacological properties. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
The exact mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee is not fully understood. However, it is believed to act on the central nervous system by inhibiting the polysynaptic reflexes in the spinal cord. This leads to a reduction in muscle tone and relaxation of skeletal muscles. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been shown to have anti-inflammatory effects, which may contribute to its muscle relaxant properties.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has been shown to have a range of biochemical and physiological effects. It has been shown to reduce muscle tone and spasticity in animal models, as well as reduce inflammation in vitro. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been shown to have analgesic effects in animal models, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It has also been extensively studied, and its mechanism of action and pharmacological properties are well understood. However, there are also some limitations to using N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. It is also not very soluble in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee. One area of research is the development of new derivatives of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee with improved pharmacological properties. Another area of research is the study of the long-term effects of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee on muscle function and inflammation. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee may have potential applications in the treatment of other conditions such as neuropathic pain and spasticity associated with multiple sclerosis.
Synthesis Methods
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee involves the reaction of 2-phenoxypropanoic acid with 1-(4-methoxyphenyl) ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee.
Scientific Research Applications
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has been studied for its potential pharmacological properties, particularly its muscle relaxant and anti-inflammatory effects. It has been shown to have a similar mechanism of action to other muscle relaxants such as methocarbamol and chlorzoxazone. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been studied for its potential use in the treatment of muscle spasms and musculoskeletal disorders.
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-9-11-16(21-3)12-10-15)19-18(20)14(2)22-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPSFDZTYQAKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5418848.png)


![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418864.png)
![1-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5418868.png)

![8-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5418891.png)
![N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline](/img/structure/B5418902.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![2-butyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5418934.png)